![molecular formula C4H5N3O2 B098153 1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanone CAS No. 17647-71-1](/img/structure/B98153.png)
1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanone
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Overview
Description
Scientific Research Applications
Use in Energetic Materials
The compound is structurally similar to another heterocyclic energetic compound, 3,4-bis (4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole-1-oxide (BNFF). It has a relatively high density (1.782 g/mL) together with a low melting point (100 °C), making it very attractive as a secondary explosive, oxidizer, and melt-castable explosive .
Use in Drug Discovery
1,2,5-Oxadiazole derivatives are found to be potent inhibitors of indoleamine 2,3-dioxygenase and are used in the treatment of cancer and other disturbances .
Use in Organic Synthesis
1,2,5-Oxadiazole derivatives have found broad applications in organic synthesis .
Use in Polymer Chemistry
1,2,5-Oxadiazole derivatives are also used in polymer chemistry .
Use in Supramolecular Chemistry
1,2,5-Oxadiazole derivatives have applications in supramolecular chemistry .
Use in Chemical Biology
1,2,5-Oxadiazole derivatives are used in chemical biology .
Use in Fluorescent Imaging
1,2,5-Oxadiazole derivatives are used in fluorescent imaging .
Use in Materials Science
1,2,5-Oxadiazole derivatives have applications in materials science .
Safety And Hazards
properties
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-2(8)3-4(5)7-9-6-3/h1H3,(H2,5,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLWXQYQVUNPBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NON=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801274458 |
Source
|
Record name | 1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801274458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanone | |
CAS RN |
17647-71-1 |
Source
|
Record name | 1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17647-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Amino-1,2,5-oxadiazol-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801274458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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